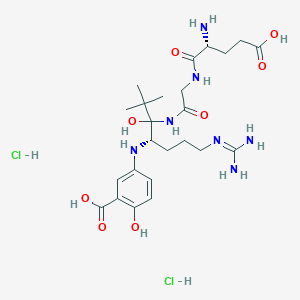

Dimethyl 4-aminopyridine-2,3-dicarboxylate

描述

Synthesis Analysis

The synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate and related compounds involves various chemical reactions, including the Hantzsch synthesis, where components such as benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate are refluxed in methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, which is then further processed through aromatization and hydrolyzation steps to achieve the desired compound (Gong-chun, 2013).

Molecular Structure Analysis

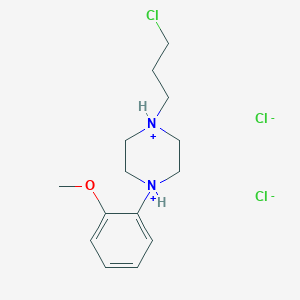

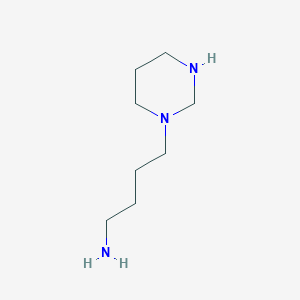

The molecular structure of Dimethyl 4-aminopyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring substituted with amino and carboxylate groups, which contribute to its chemical reactivity and interaction capabilities. Studies on related pyridine derivatives reveal detailed insights into the crystalline structures, hydrogen bonding, and vibrational studies, emphasizing the stability and molecular interactions within these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

Dimethyl 4-aminopyridine-2,3-dicarboxylate participates in various chemical reactions, including three-component reactions that exhibit molecular diversity, leading to the formation of polysubstituted pyridines. These reactions are influenced by the reactants and conditions, demonstrating the compound's versatility in organic synthesis (Sun et al., 2013).

科学研究应用

Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones :

- Ultraviolet irradiation of various 2-aminopyridines, including those with dimethyl substitutions, results in the formation of 1,4-dimers with unique chemical and physical properties (Taylor & Kan, 1963).

Synthesis and Biological Activity of Thiazolidine and Oxazepine-Linked Pyridine Derivatives :

- This study involves the reaction of substituted 4-aminopyridine with various compounds to produce Thiazolidine and oxazepine derivatives, indicating potential in drug development (Sahb & Kadam, 2022).

UV, 1H and 13C NMR Spectra, and AM1 Studies of Protonation of Aminopyridines :

- This research provides insights into the effects of protonation on aminopyridines, including dimethyl derivatives, which is crucial for understanding their chemical behavior (Dega-Szafran et al., 1994).

Study of the Formation and Thermal Decomposition of Azo-Bridged Tricyclic Ring System :

- Investigates the reaction of 1-amino-2-methyl-1,3-pentadienes with dimethyl tetrazine-dicarboxylate, offering insights into the formation and decomposition of complex ring systems that could include Dimethyl 4-aminopyridine-2,3-dicarboxylate (Novák et al., 2006).

Impact of Metal Coordination on Cytotoxicity of Aminopyridine-Derived Thiosemicarbazones :

- This study explores the synthesis of metal complexes with aminopyridine derivatives, revealing important aspects of their cytotoxicity and potential in cancer therapy (Kowol et al., 2009).

Copper(I) Complexes of Bipyridine Dicarboxylic Acids for Dye Sensitized Solar Cells :

- Discusses the preparation of copper(I) complexes with bipyridine ligands, including those with carboxylic acid substituents, which could be relevant for understanding the applications of Dimethyl 4-aminopyridine-2,3-dicarboxylate in solar cells (Constable et al., 2009).

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

dimethyl 4-aminopyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGZIFYWGKSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558438 | |

| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-aminopyridine-2,3-dicarboxylate | |

CAS RN |

122475-56-3 | |

| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)